molecular formula C14H12F3NO B074720 N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline CAS No. 1494-26-4

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

Cat. No. B074720
CAS RN: 1494-26-4
M. Wt: 267.25 g/mol
InChI Key: VODIERGLAGAWQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline involves various chemical strategies. For instance, a method utilizing phenyliodine(III) bis(trifluoroacetate) (PIFA) has been described for the modification of anilides, where the reaction conditions lead to different functional group introductions depending on the nature of the substituents involved (Itoh et al., 2002). Another synthesis approach involves the generation of glycosyl triflates from thioglycosides using a combination of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride, demonstrating the versatility of the 4-methoxyphenyl group in synthesis reactions (Crich & Smith, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline has been a subject of investigation, revealing insights into their geometric configurations and electronic properties. For instance, studies involving derivatives of 4-octyloxy-N-(benzylidene)aniline have shown how substituents like trifluoromethyl and trifluoromethoxy groups influence the stability of smectic phases in liquid crystals (Miyajima et al., 1995). Additionally, theoretical and experimental investigations on 4-methoxy-N-(3-phenylallylidene) aniline have provided detailed analyses of their optimized geometrical structures and electronic properties (Efil et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline derivatives under various conditions has been extensively studied. For example, reactions involving the synthesis of glycosyl triflates or the transformation of carboxylic groups into trifluoromethyl groups highlight the compound's reactivity and the influence of the trifluoromethyl group on reaction outcomes (Gong & Kato, 2004).

Physical Properties Analysis

The physical properties of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline and its derivatives, such as their liquid crystalline behavior, provide valuable insights into the influence of molecular structure on material states. Research has shown how different substituents affect the mesogenic behavior and phase stability of these compounds, with specific attention to the roles of the trifluoromethyl and methoxy groups (Miyajima et al., 1995).

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Itoh et al. (2002) described reactions of anilides, including those containing 4-methoxyphenyl groups, with phenyliodine(III) bis(trifluoroacetate) to produce acetyldiarylamines or phenols depending on the substituents' nature (Itoh et al., 2002).
    • Gong and Kato (2001, 2004) studied the Reformatsky reaction with 4-methoxy-N-(2,2,2-trifluoroethylidene)aniline, leading to various derivatives such as ethyl 4,4,4-trifluoro-3-(N-4-methoxyphenyl)amino-2-alkylbutyrate and new syntheses of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2001), (Gong & Kato, 2004).
  • Liquid Crystal Research :

    • Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline with 4-trifluoromethyl groups, which exhibited stable smectic B and A phases, highlighting the influence of trifluoromethyl groups on liquid crystalline properties (Miyajima et al., 1995).
  • Catalytic Reactions :

    • Murakami et al. (2004) utilized a palladium catalyst with 4-methoxyphenyl groups for efficient deallylation of allyl ethers in aniline, showcasing the catalyst's effectiveness in preserving various functional groups (Murakami et al., 2004).
  • Photophysical Studies :

    • Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, including those with methoxy and trifluoromethyl substituents, demonstrating the formation of a twisted intramolecular charge transfer (TICT) state in certain conditions (Yang et al., 2004).
  • Electrochemical and Electrochromic Studies :

    • Huang et al. (2011) explored ambipolar polyimides containing aniline derivatives with 4-methoxyphenyl substituents, revealing their ambipolar electrochromic behavior and high thermal stability (Huang et al., 2011).
  • Fluorescence Studies :

    • Geethanjali et al. (2015) studied the fluorescence quenching of boronic acid derivatives by aniline in alcohols, observing a negative deviation from the Stern–Volmer equation, which could be due to conformational changes in the ground state of solutes (Geethanjali et al., 2015).

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-19-13-7-5-11(6-8-13)18-12-4-2-3-10(9-12)14(15,16)17/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODIERGLAGAWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347310
Record name N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

CAS RN

1494-26-4
Record name N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Trifluoromethyl-4'-methoxydiphenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Zhang, V César, G Lavigne - European Journal of Organic …, 2015 - Wiley Online Library
The precatalyst Pd–PEPPSI‐IPr (NMe2)2 , in which the IPr ligand was modified by attachment of two dimethylamino groups on to the 4‐ and 5‐positions of the imidazolyl heterocycle, …
S Meiries, K Speck, DB Cordes, AMZ Slawin… - …, 2013 - ACS Publications
A new N-heterocyclic ligand IPr* OMe [N,N′-bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene] has been synthesized and compared with its earlier methyl-substituted …
Number of citations: 182 pubs.acs.org
TV Nykaza, J Yang, AT Radosevich - Tetrahedron, 2019 - Elsevier
A method for the preparation of aryl- and heteroarylamine products by triethylphosphine-mediated deoxygenative coupling of nitroarenes and boronic acids is reported. This method …
Number of citations: 16 www.sciencedirect.com
G Bastug, SP Nolan - Organometallics, 2014 - ACS Publications
[Pd(IPr* OMe )(cin)(Cl)] provides high catalytic activity for Buchwald–Hartwig cross-coupling reactions of sterically demanding aryl chlorides with sterically hindered and deactivated …
Number of citations: 104 pubs.acs.org
RJ Key - 2019 - search.proquest.com
In this work, we have addressed some of the issues surrounding catalytic crosscoupling reactions by using a nickel terpyridine catalyst,[Ni (tpy)(py)(CH 3 CN) 2](PF 6) 2 in the Buchwald-…
Number of citations: 3 search.proquest.com
NR Davis - 2009 - dspace.mit.edu
A new ligand, AdBrettPhos, was synthesized and its use, along with tBuBrettPhos, in CO coupling reactions at low temperatures was investigated. Using Pd catalysts containing these …
Number of citations: 2 dspace.mit.edu

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